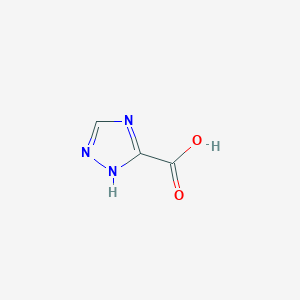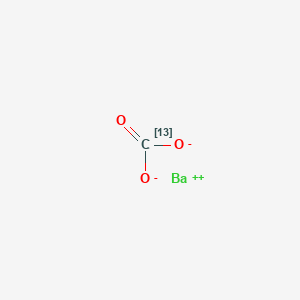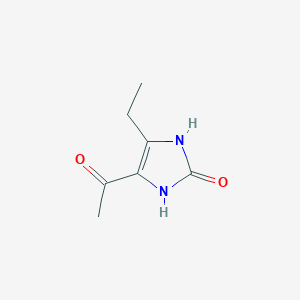
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is a chemical compound that is widely used in scientific research. It has unique properties that make it useful in various applications, including drug development, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic compounds. This reaction can result in the formation of covalent bonds between the compound and the electrophilic compound, leading to changes in their properties.
Effets Biochimiques Et Physiologiques
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) in lab experiments is its versatility. It can be used in various applications, including drug development, biochemistry, and physiology. Furthermore, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects on different compounds.
Orientations Futures
There are several future directions for research involving 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI). One direction is to study its effects on different enzymes and proteins to gain a better understanding of its mechanism of action. Another direction is to synthesize new compounds based on the structure of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) and test their properties. Furthermore, it can be used in drug development research to synthesize new compounds with potential therapeutic properties.
Méthodes De Synthèse
The synthesis of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) can be achieved through several methods. One of the most common methods is the reaction of ethyl acetoacetate with urea in the presence of a catalyst. This reaction results in the formation of 4-acetyl-5-ethyl-2-thioxoimidazolidin-1-one, which can be further oxidized to form 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI).
Applications De Recherche Scientifique
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several scientific research applications. It is commonly used in drug development research as a scaffold for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. Furthermore, it is used in physiology research to study the effects of different compounds on the body.
Propriétés
Numéro CAS |
131180-11-5 |
|---|---|
Nom du produit |
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-acetyl-5-ethyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(4(2)10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,11) |
Clé InChI |
SKEUSTYVLCHCBC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=O)N1)C(=O)C |
SMILES canonique |
CCC1=C(NC(=O)N1)C(=O)C |
Synonymes |
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



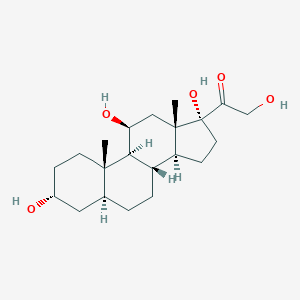
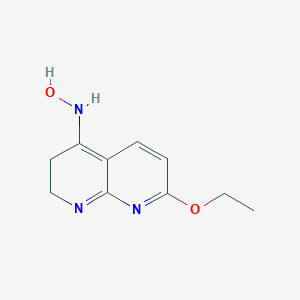

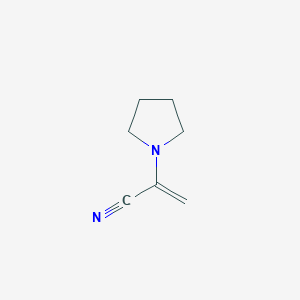
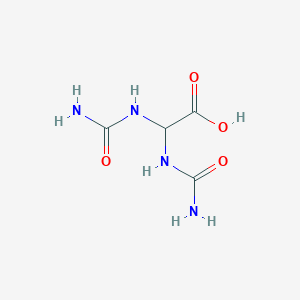
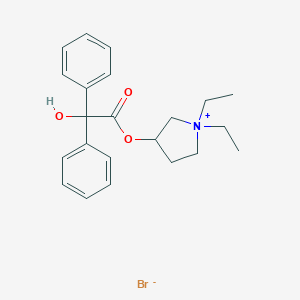

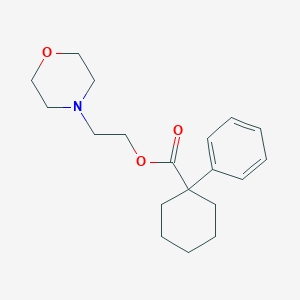

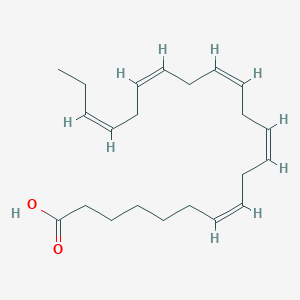
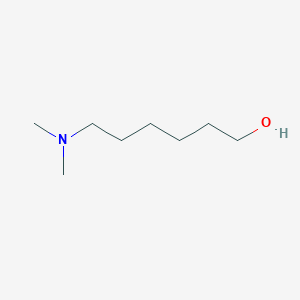
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
